molecular formula C7H12O3 B163816 Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI) CAS No. 126639-13-2

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI)

Katalognummer B163816
CAS-Nummer: 126639-13-2
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: PRSFMXBMFLUQJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI), also known as Methyl 2-methoxy-3-methylcyclopropanecarboxylate, is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is commonly used in scientific research due to its unique properties.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI) is not well understood. However, it is known to have a unique chemical structure that allows it to participate in various chemical reactions.

Biochemische Und Physiologische Effekte

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI) has no known biochemical or physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI) is a useful compound in lab experiments due to its unique properties. It is a versatile starting material that can undergo various chemical reactions, making it useful in the synthesis of other compounds. However, it is important to note that it is a highly reactive compound and should be handled with care.

Zukünftige Richtungen

There are several future directions for research involving Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI). One possible direction is to explore its potential as a starting material for the synthesis of new organic compounds with unique properties. Another possible direction is to investigate its potential as a reagent in organic chemistry. Additionally, further research could be done to better understand its mechanism of action and potential biochemical and physiological effects.

Synthesemethoden

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI) can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-methoxy-3-methylcyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst. This reaction results in the formation of methyl 2-methoxy-3-methylcyclopropanecarboxylate. The final step involves the esterification of the resulting compound with methanol in the presence of a strong acid catalyst to yield Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI).

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI) is widely used in scientific research due to its unique properties. It is commonly used as a starting material in the synthesis of other compounds due to its ability to undergo various chemical reactions. Additionally, it is used as a reagent in organic chemistry and is an important intermediate in the synthesis of other organic compounds.

Eigenschaften

CAS-Nummer

126639-13-2

Produktname

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI)

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

methyl 2-methoxy-3-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-4-5(6(4)9-2)7(8)10-3/h4-6H,1-3H3

InChI-Schlüssel

PRSFMXBMFLUQJL-UHFFFAOYSA-N

SMILES

CC1C(C1OC)C(=O)OC

Kanonische SMILES

CC1C(C1OC)C(=O)OC

Synonyme

Cyclopropanecarboxylic acid, 2-methoxy-3-methyl-, methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.